molecular formula C10H13BrN2O2S B3015960 1-[(2-Bromophenyl)sulfonyl]piperazine CAS No. 744243-41-2

1-[(2-Bromophenyl)sulfonyl]piperazine

Cat. No. B3015960
M. Wt: 305.19
InChI Key: AGJSBLNVOSCJKV-UHFFFAOYSA-N
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Description

“1-[(2-Bromophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13BrN2O2S . It has a molecular weight of 305.19 . This compound is used for proteomics research .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-[(2-Bromophenyl)sulfonyl]piperazine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-[(2-Bromophenyl)sulfonyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonyl group that is further connected to a bromophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[(2-Bromophenyl)sulfonyl]piperazine” are not mentioned in the search results, piperazine derivatives are known to undergo a variety of reactions. For instance, they can participate in cyclization reactions with sulfonium salts .


Physical And Chemical Properties Analysis

“1-[(2-Bromophenyl)sulfonyl]piperazine” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 427.5±55.0 °C at 760 mmHg . The compound is solid in form .

Scientific Research Applications

Antagonists in Adenosine Receptor Studies

1-[(2-Bromophenyl)sulfonyl]piperazine and its derivatives have been studied for their roles as adenosine receptor antagonists. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to 1-[(2-Bromophenyl)sulfonyl]piperazine, have been synthesized and found to be highly selective A2B adenosine receptor antagonists with subnanomolar affinity. This discovery is significant in pharmacological research involving adenosine receptors, which play crucial roles in various physiological processes (Borrmann et al., 2009).

Anticancer Properties

The anticancer potential of compounds with a piperazine substituent, similar to 1-[(2-Bromophenyl)sulfonyl]piperazine, has been evaluated. Specific compounds have shown effectiveness against various cancer cell lines, including those of lung, kidney, CNS, ovary, prostate, breast cancer, leukemia, and melanoma (Turov, 2020).

Breast Cancer Cell Proliferation Inhibition

Novel derivatives of 1-benzhydryl-sulfonyl-piperazine have been investigated for their capacity to inhibit breast cancer cell proliferation, highlighting the potential of these compounds in developing new chemotherapeutic agents (Kumar et al., 2007).

Antibacterial Agents

Some derivatives of 1-[(2-Bromophenyl)sulfonyl]piperazine exhibit significant antibacterial properties. For instance, N-sulfonated derivatives have shown promising results as antibacterial agents against pathogenic bacteria like Bacillus subtilis and Escherichia coli, with moderate cytotoxicity, making them potential candidates for drug development (Abbasi et al., 2020).

Synthesis and Chemical Studies

The synthesis and evaluation of 1-[(2-Bromophenyl)sulfonyl]piperazine derivatives have contributed to a better understanding of their structural and functional properties. Studies like crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been conducted to determine the reactive sites and molecular interactions of these compounds (Kumara et al., 2017).

Enzyme Inhibitory Activity

Compounds derived from 1-[(2-Bromophenyl)sulfonyl]piperazine have shown good enzyme inhibitory activity, making them significant in the study of diseases related to enzyme malfunction. For instance, some derivatives have exhibited notable inhibitory effects against acetyl- and butyrylcholinesterase, crucial enzymes in neurological function (Hussain et al., 2017).

properties

IUPAC Name

1-(2-bromophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJSBLNVOSCJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)sulfonyl]piperazine

Citations

For This Compound
2
Citations
X Wang, Y Cheng, L Wang, R Wang, M Zhang… - Journal of the Indian …, 2022 - Elsevier
The negative hyperconjugation (NHC) of sp 2 and sp 3 hybrid nitrogen atoms were studied based on the calculation of quinoxaline derivatives containing piperazine moiety. The energy …
Number of citations: 2 www.sciencedirect.com
J Young - 2012 - kb.osu.edu
Nicotinic acetylcholine receptors (nAChR) can be found throughout the human nervous system. The receptors regulate a multitude of functions, including development, inflammation, …
Number of citations: 2 kb.osu.edu

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